1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a derivative of tetrahydronaphthalene, a saturated hydrocarbon that is a hydrogenated form of naphthalene. It contains additional methyl groups on the 1 and 4 positions, which can influence its chemical and physical properties. This compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of tetrahydronaphthalene derivatives has been explored through various methods. One approach involves the platinum-catalyzed intramolecular hydroarylation of allenyl arenes, which efficiently produces 1,4-dihydronaphthalenes with various alkyl groups, including the synthesis of compounds similar to 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene . Another method includes the use of halogenated reactions and Friedel-Crafts alkylation, starting from 2,5-dimethyl-2,5-hexanediol, to synthesize 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene, which is closely related to the compound of interest .
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives has been studied using techniques such as X-ray crystallography. For instance, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a related compound, has been determined, revealing a "twist-boat" conformation in the saturated portion of the carbon skeleton . This information can provide insights into the conformational preferences and steric effects present in substituted tetrahydronaphthalenes.
Chemical Reactions Analysis
Tetrahydronaphthalene derivatives undergo various chemical reactions. For example, 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene, a related compound, exhibits high reactivity in Diels-Alder cyclodimerization and hetero-Diels-Alder addition with SO2, which can be interpreted in terms of the formation of relatively stable diradical intermediates . These reactions highlight the potential of tetrahydronaphthalene derivatives to participate in complex chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives have been investigated in various studies. For example, the excess enthalpies of mixtures containing 1,2,3,4-tetrahydronaphthalene and various n-alkanes or cycloalkanes have been measured, providing data on the thermodynamic behavior of these compounds in solution . Additionally, the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules has been studied using scanning tunneling microscopy, revealing the formation of chiral close-packed herringbone structures and chiral porous pinwheel nanoarchitectures . These studies contribute to our understanding of the intermolecular interactions and self-assembly properties of tetrahydronaphthalene derivatives.
Scientific Research Applications
Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials have seen significant progress recently. PEDOT materials, potentially including derivatives like 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, have shown promising ZT values, making them suitable for niche and military applications. Their attributes like weight, size, and flexibility are crucial in their utility as TE materials (Yue & Xu, 2012).
Chemical Recycling
The chemical recycling of poly(ethylene terephthalate) (PET) has been a research focus, exploring methods like hydrolysis and glycolysis. In this context, compounds like 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene might play a role in the process or as intermediates, leading to the recovery of pure monomers or the production of value-added materials (Karayannidis & Achilias, 2007).
Scintillation Materials
Plastic scintillators, essential in radiation detection, utilize various luminescent dyes and solvents. Replacing conventional solvents with alternatives like 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene derivatives could maintain or enhance the scintillators' efficiency, stability, and transparency. This could be pivotal in the advancement of radiation detection technologies (Salimgareeva & Kolesov, 2005).
Safety And Hazards
properties
IUPAC Name |
1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-13(2)9-10-14(3,4)12-8-6-5-7-11(12)13/h5-8H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKWSZYTOCEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064452 | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
6683-46-1 | |
Record name | 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6683-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,4,4-Tetramethyltetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6683-46-1 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17400 | |
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Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.022 | |
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Record name | 1,1,4,4-TETRAMETHYLTETRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKU41EDL5Y | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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